1-(Hydroxymethyl)cyclohexane-1-carbaldehyde
Overview
Description
1-(Hydroxymethyl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2 It is a cyclohexane derivative where a hydroxymethyl group and a formyl group are attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the hydroxymethylation of cyclohexanone followed by oxidation. The reaction typically uses formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group. Subsequent oxidation of the hydroxymethyl group to an aldehyde can be achieved using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Cyclohexane-1-carboxylic acid.
Reduction: 1-(Hydroxymethyl)cyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Hydroxymethyl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Materials Science: It is investigated for its role in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)cyclohexane-1-carbaldehyde depends on its chemical reactivity and the specific context in which it is used. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its aldehyde group can form Schiff bases with amines, which are important in enzyme catalysis and metabolic processes.
Comparison with Similar Compounds
Cyclohexanecarboxaldehyde: Similar structure but lacks the hydroxymethyl group.
Cyclohexanol: Contains a hydroxyl group instead of an aldehyde group.
Cyclohexanone: Contains a ketone group instead of an aldehyde group.
Uniqueness: 1-(Hydroxymethyl)cyclohexane-1-carbaldehyde is unique due to the presence of both a hydroxymethyl group and an aldehyde group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable intermediate in organic synthesis and other applications.
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(hydroxymethyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c9-6-8(7-10)4-2-1-3-5-8/h6,10H,1-5,7H2 |
InChI Key |
NBWRHTJEHJHXCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CO)C=O |
Origin of Product |
United States |
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